methyl 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoate
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Overview
Description
Methyl 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoate is a chemical compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including anticonvulsant, anticancer, and antimicrobial properties
Mechanism of Action
Mode of Action
The compound’s mode of action involves its interaction with its targets, leading to changes in cellular processes. It has been observed that the compound can undergo alkylation with methyl bromoacetate .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. It has been observed that the compound can interact with n-nucleophiles, amines, and hydrazines .
Result of Action
It has been observed that the compound can undergo reactions with polyfunctional electrophiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoate typically involves the reaction of isatins with o-amino N-aryl/alkyl benzamides. A novel I2/TBHP mediated domino synthesis has been described for the preparation of similar quinazolinone derivatives . This method involves oxidative rearrangement and provides a straightforward route to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone ring, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinazolinone ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like I2/TBHP, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state quinazolinones, while substitution reactions can introduce new functional groups to the quinazolinone ring.
Scientific Research Applications
Methyl 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound has been studied for its potential anticonvulsant and anticancer activities
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: A parent compound with similar biological activities.
Methaqualone: A sedative-hypnotic quinazolinone derivative used in the 1960s and 1970s.
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-aryl/alkyl benzamides: Compounds with anticancer and cytotoxic activities.
Uniqueness
Methyl 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoate stands out due to its specific chemical structure, which imparts unique biological activities. Its potential as a therapeutic agent and its versatility in chemical synthesis make it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-21-13(18)9-3-2-6-10-17-14(19)11-7-4-5-8-12(11)16-15(17)20/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQALDNLXLMRCPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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